molecular formula C11H16BrN3O B2892164 2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2199602-47-4

2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

Cat. No.: B2892164
CAS No.: 2199602-47-4
M. Wt: 286.173
InChI Key: MYOCJXNETICLBZ-UHFFFAOYSA-N
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Description

2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyrimidine group attached to a cyclopentanamine structure, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine typically involves multiple steps, starting with the preparation of 5-bromopyrimidine This intermediate can be reacted with cyclopentanone to form the corresponding oxime, which is then reduced to the amine

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors or large batch reactors. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro compound.

  • Reduction: : The bromine atom can be reduced to form a hydrogen bromide derivative.

  • Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Hydrogen bromide derivatives.

  • Substitution: : Hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bromopyrimidine derivatives on biological systems. It can serve as a probe to investigate cellular processes and pathways.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its structural features may make it useful in the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-bromopyrimidin-2-yl)oxy]ethanol: : This compound has a similar structure but with an ethan-1-ol group instead of cyclopentanamine.

  • 2-[(5-bromopyrimidin-2-yl)oxy]propan-2-ol: : This compound features a propan-2-ol group instead of cyclopentanamine.

Uniqueness

2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is unique due to its cyclopentanamine group, which can influence its reactivity and interactions compared to similar compounds. This structural difference may lead to distinct biological and chemical properties.

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOCJXNETICLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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